5-(Tert-butoxy)pentane-1-sulfonyl chloride
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Overview
Description
5-(Tert-butoxy)pentane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. It is a clear, colorless liquid known for its unique blend of chemical properties, making it valuable for various applications .
Preparation Methods
The synthesis of 5-(Tert-butoxy)pentane-1-sulfonyl chloride involves specific reaction conditions and routes. One common method includes the reaction of 5-(Tert-butoxy)pentane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
5-(Tert-butoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines and alcohols. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
5-(Tert-butoxy)pentane-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(Tert-butoxy)pentane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include the formation of sulfonamide bonds, which are crucial in many chemical and biological processes .
Comparison with Similar Compounds
5-(Tert-butoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-Toluenesulfonyl chloride)
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their alkyl or aryl substituents. The tert-butoxy group in this compound provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides .
Properties
Molecular Formula |
C9H19ClO3S |
---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2,3)13-7-5-4-6-8-14(10,11)12/h4-8H2,1-3H3 |
InChI Key |
CDIDCYJRQGYGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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